molecular formula C17H17N3O3S B2637333 3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide CAS No. 1286697-53-7

3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2637333
CAS RN: 1286697-53-7
M. Wt: 343.4
InChI Key: DNEXXKAONHBVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(thiophen-2-ylmethyl)propanamide” is a complex organic molecule. It contains several functional groups and heterocyclic rings, including a furan ring, a pyridazine ring, and a thiophene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of new 6-thiophen-2-yl and 6-furan-2-ylthiazolo[2,3—a]pyridine derivatives could be prepared via the reaction of 2-functionally substituted methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl and cyanomethylenefuran-2-yl derivatives . Another approach to 3-(furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones based on the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones has been developed .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-3-(furan-2-yl)acrylonitrile, a related compound, has been reported . The C7–N1 distance is 1.149 (3) Å, which indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a chalcone was synthesized and evaluated for its antinociceptive, anti-inflammatory and hypoglycemic effect in adult zebrafish . The synthesis was achieved by treating ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes and malononitrile in the presence of in [BMIM]BF 4 as medium at 70–75°C for 110–120 min with good yields of 85–90 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, Ethyl 6-amino-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate has a yield of 88%, melting point of 241–243°C, and is an off-white solid .

Scientific Research Applications

Antioxidant and Anticancer Activity

A study by Tumosienė et al. (2020) synthesized novel derivatives bearing various moieties, such as semicarbazide, thiosemicarbazide, thiadiazole, and triazolone, which were evaluated for their antioxidant and anticancer activities. The antioxidant activity of certain derivatives was found to be significantly higher than that of ascorbic acid, and some compounds exhibited potent cytotoxic effects against human glioblastoma and breast cancer cell lines, highlighting their potential for further investigation as anticancer agents Tumosienė et al., 2020.

Anti-inflammatory Evaluation

Boukharsa et al. (2018) synthesized novel 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives and evaluated their anti-inflammatory activity in vivo using a carrageenan-induced rat paw edema model. The study found that several compounds exhibited good anti-inflammatory activity, highlighting the potential for the development of new anti-inflammatory agents Boukharsa et al., 2018.

Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) described a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the formation of highly functionalized polyheterocyclic compounds. This method represents a novel approach to accessing complex heterocyclic structures without the need for transition metals or oxidants, demonstrating the versatility of furan and thiophene derivatives in synthetic organic chemistry Zhang et al., 2017.

Synthesis of Novel Derivatives

Koza et al. (2013) reported the synthesis of a novel class of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. This work demonstrates the potential of utilizing furan and thiophene derivatives as building blocks for the development of new compounds with possible biological activities Koza et al., 2013.

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, one compound showed good cytotoxicity with an IC 50 value of 8.5 and 9.1 µM against PANC-1 and SKOV-3 cells, respectively. Further, the docking studies revealed that this compound exhibited good binding energy (–7.3 kcal/mol) against human epidermal growth factor receptor protein .

Future Directions

The future directions in the research of similar compounds involve the development of green and effective multicomponent reactions (MCRs). These reactions result in the formation of many bonds between three or more reactants in a single step without the need to separate any intermediates or change the solvent . This could lead to the synthesis of more complex and potentially useful compounds.

properties

IUPAC Name

3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methyl-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-12(17(22)18-10-13-4-3-9-24-13)11-20-16(21)7-6-14(19-20)15-5-2-8-23-15/h2-9,12H,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEXXKAONHBVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.